molecular formula C19H14FN5O3 B11500560 Methyl 7-(3-fluorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(3-fluorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11500560
M. Wt: 379.3 g/mol
InChI Key: CCVXAZMTXFNXDA-UHFFFAOYSA-N
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Description

Methyl 6-benzoyl-7-(3-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenyl group, and a tetrazolo[1,5-a]pyrimidine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-benzoyl-7-(3-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The starting materials often include substituted benzoyl and fluorophenyl compounds, which undergo a series of reactions such as nitration, reduction, and cyclization to form the tetrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-benzoyl-7-(3-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

Methyl 6-benzoyl-7-(3-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-benzoyl-7-(3-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-benzoyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl 6-benzoyl-7-(4-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure with fluorine in a different position.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in methyl 6-benzoyl-7-(3-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate imparts unique chemical and biological properties. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C19H14FN5O3

Molecular Weight

379.3 g/mol

IUPAC Name

methyl 6-benzoyl-7-(3-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H14FN5O3/c1-28-18(27)15-14(17(26)11-6-3-2-4-7-11)16(12-8-5-9-13(20)10-12)25-19(21-15)22-23-24-25/h2-10,16H,1H3,(H,21,22,24)

InChI Key

CCVXAZMTXFNXDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4

Origin of Product

United States

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